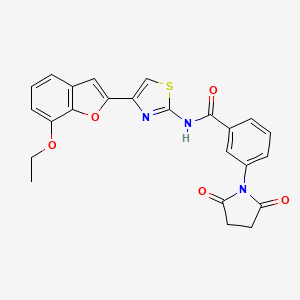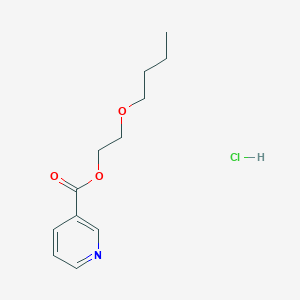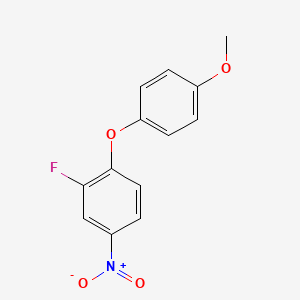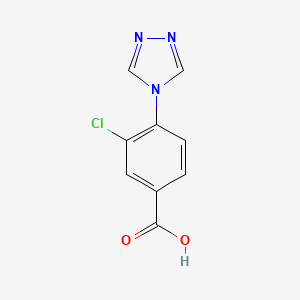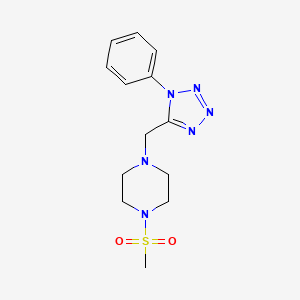![molecular formula C17H11Cl2N3OS2 B2581764 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-98-6](/img/structure/B2581764.png)
5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 2,4-dichlorobenzyl group and a thiophen-2-yl group . These groups are common in many pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely depend on factors like the presence and position of the functional groups, the compound’s overall structure, and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Antitumor Activity
Research on novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, including compounds structurally related to the requested chemical, has shown promising antitumor activities. These compounds were synthesized and characterized, with some displaying significant inhibitory activity against cancer cell lines such as MGC-803 and Bcap-37. Preliminary structure-activity relationships indicated that certain substitutions on the benzene ring can enhance anticancer activity (Junhu Qin et al., 2020).
Biological Activity
Another study synthesized a series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones and tested them for in vivo analgesic and anti-inflammatory activities. These compounds were characterized by various spectroscopic techniques, contributing to the understanding of the potential therapeutic applications of this chemical scaffold (A. Demchenko et al., 2015).
Antioxidant Properties
The synthesis and characterization of new pyrimidine derivatives, including thiazolo[3,2-a]pyrimidine, have been explored for their antioxidant properties. Multicomponent Cyclocondensation Reactions (MCRs) were utilized for synthesis, and the antioxidant capacities were assessed, showing some compounds have significant radical scavenging abilities (E. Akbas et al., 2018).
Antimicrobial Activity
Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives showed excellent in vitro activity against a range of pathogens, indicating the potential of thiazolo[4,5-d]pyridazinone structures in developing new antimicrobial agents (S. Maddila et al., 2016).
Anti-Tumor Agents
Research into 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes synthesis revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This study underscores the anticancer potential of compounds incorporating the thiophene moiety, similar to the structure of interest (S. M. Gomha et al., 2016).
Mecanismo De Acción
Target of Action
The compound contains a thiazolo[4,5-d]pyridazin-4-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules, so it’s possible that this compound could interact with various biological targets. Without specific studies, it’s hard to say what the primary targets of this compound might be .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target were an enzyme, the compound might act as an inhibitor that prevents the enzyme from catalyzing its reaction .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. The presence of a thiazole ring in the compound suggests that it might be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. These properties would be influenced by the specific chemical structure of the compound, including factors like its size, charge, and the presence of functional groups .
Result of Action
The result of the compound’s action would depend on its mode of action and the specific biological context in which it is acting. For example, if the compound were acting as an enzyme inhibitor, the result might be a decrease in the production of a certain molecule in the body .
Action Environment
The action environment refers to how environmental factors like temperature, pH, and the presence of other molecules might influence the compound’s action. For example, certain compounds might only be active under specific conditions, or their activity might be enhanced or inhibited by the presence of other molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKVHXUBWTZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

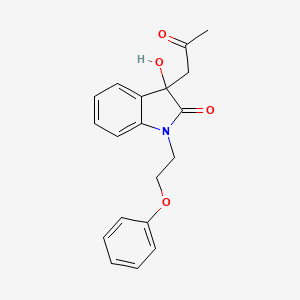
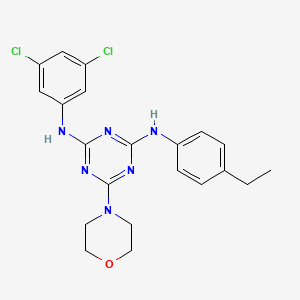
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
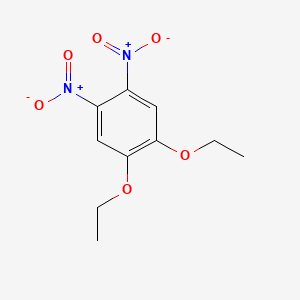
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
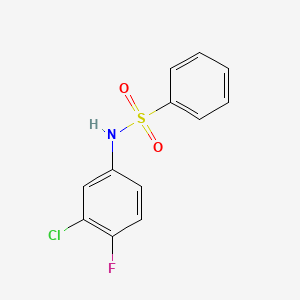
![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
